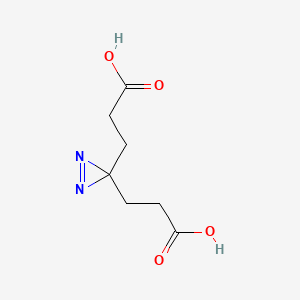

3H-Diazirine-3,3-dipropanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

16297-98-6 |

|---|---|

Molecular Formula |

C7H10N2O4 |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

3-[3-(2-carboxyethyl)diazirin-3-yl]propanoic acid |

InChI |

InChI=1S/C7H10N2O4/c10-5(11)1-3-7(8-9-7)4-2-6(12)13/h1-4H2,(H,10,11)(H,12,13) |

InChI Key |

LKAGNZVMUBAGEA-UHFFFAOYSA-N |

Canonical SMILES |

C(CC1(N=N1)CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3h Diazirine 3,3 Dipropanoic Acid

Precursor Chemistry and Stereoselective Pathways to the Diazirine Core

The construction of the three-membered diazirine ring is a nuanced process that begins with a carefully selected precursor and proceeds through a critical diaziridine intermediate. The symmetrical nature of 3H-Diazirine-3,3-dipropanoic acid simplifies certain stereochemical considerations, allowing the focus to be on regioselectivity and chemoselectivity.

Utilization of Ketone Substrates in Diaziridine Formation

The primary and most established route to aliphatic diazirines, including this compound, commences with a ketone substrate. wikipedia.org For the target molecule, the specific precursor is 4-oxoheptanedioic acid . sigmaaldrich.comsigmaaldrich.comamerigoscientific.com This dicarboxylic acid ketone is commercially available and provides the necessary carbon skeleton to which the diazirine functional group is installed.

The conversion of the ketone to the corresponding diaziridine is typically achieved via amination. A common and effective method involves treating the ketone with ammonia (B1221849) and an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), in a suitable solvent system. mdpi.comnih.gov The reaction proceeds through the in-situ formation of an imine from the ketone and ammonia, which is then converted to the strained three-membered diaziridine ring by the action of HOSA. nih.gov Alternative pathways for diaziridine synthesis exist, such as through an oxime intermediate that is subsequently tosylated or mesylated before treatment with ammonia, but the direct amination of the ketone is often preferred for aliphatic substrates. wikipedia.orgnih.gov

The formation of the diaziridine from the achiral 4-oxoheptanedioic acid results in a corresponding achiral diaziridine intermediate, 3,3'-diaziridine-3,3-diyldipropanoic acid. Therefore, stereoselectivity in terms of generating specific enantiomers is not a factor in this particular synthesis.

Regioselective and Chemoselective Oxidation of Diaziridine Intermediates

The pivotal step in forming the final product is the oxidation of the diaziridine intermediate. nih.gov This transformation must be chemoselective, targeting the N-H bonds of the diaziridine ring for dehydrogenation to form the N=N double bond of the diazirine, without affecting the carboxylic acid functional groups present in the molecule.

A variety of oxidizing agents have been historically employed for this conversion, with the choice of reagent often depending on the substrate's functional group tolerance. Common oxidants include:

Iodine in the presence of a base like triethylamine (B128534) (I₂/Et₃N). nih.gov

Silver(I) oxide (Ag₂O). nih.govmdpi.com

Swern oxidation conditions (activated dimethyl sulfoxide). electronicsandbooks.comrsc.org

Chromium-based reagents. wikipedia.org

The selection of the oxidant is crucial for achieving a high yield and purity. For a substrate like 3,3'-diaziridine-3,3-diyldipropanoic acid, harsh oxidants could potentially lead to undesired side reactions. Recent advancements, particularly in one-pot syntheses, have shown that oxidation can be achieved under milder, base-mediated conditions using air as the terminal oxidant. mdpi.com

Advanced Synthetic Protocols for Enhanced Yield and Efficiency

Modern synthetic strategies have moved towards simplifying the preparation of aliphatic diazirines by combining multiple steps into single-pot procedures, optimizing conditions for larger-scale production, and incorporating environmentally benign practices.

Development of One-Pot, Base-Mediated Synthesis Strategies

A significant advancement in the synthesis of aliphatic diazirines, including this compound, is the development of one-pot protocols. doaj.orgnih.gov These methods combine the formation of the diaziridine and its subsequent oxidation into a single, continuous process without the need for isolating the intermediate. mdpi.com

A comprehensive study on base-mediated one-pot synthesis demonstrated the successful preparation of this compound. nih.gov The procedure involves dissolving the precursor ketone in liquid ammonia, adding hydroxylamine-O-sulfonic acid, and allowing the reaction to proceed to form the diaziridine intermediate. Following this, a strong base is added directly to the mixture, and the reaction is stirred under air, promoting the oxidation of the diaziridine to the final diazirine product. nih.gov

Table 1: One-Pot, Base-Mediated Synthesis of this compound

| Step | Reagents & Conditions | Purpose | Reference |

| 1. Diaziridination | 4-oxoheptanedioic acid, liquid NH₃, Hydroxylamine-O-sulfonic acid (HOSA) | Formation of the diaziridine intermediate from the ketone precursor. | nih.gov |

| 2. Oxidation | Potassium Hydroxide (B78521) (KOH), Air | In-situ oxidation of the diaziridine to the diazirine. | nih.gov |

Kinetic studies have shown that in this system, the diaziridine intermediate is formed first and is then directly converted to the diazirine upon the addition of the base under an air atmosphere. mdpi.com

Optimization of Reaction Conditions for Gram-Scale Production

The scalability of a synthetic route is a critical factor for practical applications. The one-pot, base-mediated protocol has proven to be highly effective for the gram-scale production of aliphatic diazirines. mdpi.comresearchgate.net The use of potassium hydroxide (KOH) as the base is particularly advantageous for large-scale synthesis. doaj.orgnih.gov Compared to other strong bases like potassium tert-butoxide (t-BuOK), KOH is significantly cheaper, more readily available, and easier to handle and store, which are important considerations for scaling up production. mdpi.com

Successful gram-scale syntheses of various aliphatic diazirines using the KOH-mediated one-pot strategy have been reported, achieving high yields and simplifying the purification process, thus demonstrating its industrial applicability. mdpi.comresearchgate.net

Exploration of Green Chemistry Principles in Synthetic Design

The evolution of diazirine synthesis reflects a growing commitment to the principles of green chemistry. The base-mediated one-pot synthesis of this compound incorporates several green aspects:

Use of Safer Reagents: The replacement of expensive and often toxic heavy metal oxidants like silver oxide with an inexpensive, readily available base (KOH) and air as the oxidant represents a significant improvement in the safety and environmental profile of the synthesis. mdpi.com

Energy Efficiency: Conducting the reaction at room temperature after the initial setup in liquid ammonia minimizes energy consumption compared to methods requiring heating. mdpi.com

Waste Reduction: The protocol is described as "highly neat," with products that can be easily isolated and purified, leading to less waste generation. mdpi.comdoaj.org

Other green chemistry approaches explored for diazirine synthesis in general, though not specifically documented for this compound, include the use of microwave irradiation to accelerate reactions. mdpi.com

Derivatization and Functionalization Strategies of the Propanoic Acid Moieties

The two propanoic acid chains of this compound serve as versatile handles for chemical modification, allowing for its incorporation into a wide array of molecular probes and conjugates. The strategic functionalization of these carboxylic acid moieties is central to the application of the diazirine core as a photo-crosslinking agent in chemical biology. Derivatization strategies typically focus on transforming the carboxylic acids into reactive intermediates that can be coupled to other molecules of interest or on synthesizing analogs where one or both side chains are pre-functionalized with specific tags. rsc.orgrsc.org

Chemical Transformations at the Carboxylic Acid Functionalities

The terminal carboxylic acid groups are the primary sites for modification, enabling the covalent attachment of the diazirine photophore to biomolecules, ligands, or reporter systems. These transformations are designed to be high-yielding and compatible with the stability of the diazirine ring. semanticscholar.org

Esterification and amidation are fundamental reactions for conjugating this compound to molecules bearing hydroxyl or amino groups, respectively. The direct conversion of the carboxylic acids is typically achieved through activation with a coupling agent, which transforms the hydroxyl of the carboxylic acid into a good leaving group, thereby facilitating nucleophilic attack by an amine or alcohol. researchgate.netresearchgate.net

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), are commonly employed. researchgate.net The reaction mechanism involves the activation of the carboxyl group to form a highly electrophilic O-acylisourea intermediate. This intermediate can then react directly with a nucleophile (amine or alcohol) to form the corresponding amide or ester, releasing a urea (B33335) byproduct. researchgate.net To increase efficiency and suppress side reactions, an additive like N-hydroxysuccinimide (NHS) is often included to form a more stable active ester intermediate. researchgate.net

Alternative modern reagents such as pyridinesulfonyl fluoride (B91410) can also facilitate the deoxyfluorination of carboxylic acids, preparing them for efficient amidation or esterification under mild conditions. rsc.org These methods provide robust pathways for attaching the diazirine core to a wide range of molecular scaffolds. researchgate.netrsc.org

Table 1: Common Coupling Reagents for Esterification and Amidation

| Reagent Class | Example Reagent | Activating Mechanism | Application |

|---|---|---|---|

| Carbodiimides | N,N′-Diisopropylcarbodiimide (DIC) | Forms O-acylisourea intermediate | General amide and ester synthesis researchgate.net |

| Phosphonium Salts | PyBOP | Forms phosphonium-based active ester | Peptide coupling, high efficiency bachem.com |

For applications in proteomics and chemical biology, conjugating the diazirine moiety to peptides or proteins is of significant interest. springernature.com This is achieved using specialized peptide coupling reagents that ensure efficient amide bond formation with minimal racemization of chiral centers in the amino acids. bachem.com

The process often involves activating one of the propanoic acid groups of the diazirine compound. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose. bachem.combeilstein-journals.org In a typical procedure, the carboxylic acid is pre-activated with HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). bachem.combeilstein-journals.org This activated species is then reacted with the free N-terminal amine of a peptide or an amino group on an amino acid side chain (e.g., lysine) to form a stable amide bond. beilstein-journals.org These techniques are fundamental for creating photo-affinity probes where the diazirine is appended to a specific peptide sequence designed to interact with a biological target. springernature.com

Synthesis of Analogs with Modified Side Chains

An alternative to direct conjugation is the de novo synthesis of this compound analogs where one of the propanoic acid side chains is replaced with a different functional group. This approach yields trifunctional building blocks that contain the photoreactive diazirine, a conjugation handle (the remaining carboxylic acid), and a bioorthogonal tag for downstream applications. rsc.orgsigmaaldrich.com

The incorporation of terminal alkyne or azide (B81097) groups into the diazirine structure creates powerful tools for "click chemistry," most notably the copper(I)-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC). nih.govrsc.org These reactions provide a highly specific and efficient method for labeling biomolecules. wustl.edu

A key example is the compound 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid, which features a diazirine, a terminal alkyne tag, and a carboxylic acid handle. sigmaaldrich.combiocompare.com This trifunctional molecule allows for a two-stage process: first, the carboxylic acid is used to attach the molecule to a ligand or pharmacophore. After photo-crosslinking to a biological target via the diazirine, the alkyne tag becomes available for reaction with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment. sigmaaldrich.comwustl.edubiocompare.com The synthesis of such analogs provides modularity in the design of chemical probes. biorxiv.org

Table 2: Properties of a Diazirine Analog for Click Chemistry

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Application |

|---|

Beyond click chemistry handles, other tags can be directly incorporated into the side chains of the diazirine compound during its synthesis. These can include reporter tags like fluorophores for direct imaging or affinity tags such as biotin (B1667282) for purification of cross-linked protein complexes.

The strategy involves synthesizing a diazirine precursor that already contains the desired tag. This is particularly useful in creating multifunctional lipid probes where a diazirine is positioned on a fatty acid chain that also contains an alkyne for subsequent tagging. rsc.orgbiorxiv.orgnih.gov While not a direct modification of this compound, the principles are directly applicable. An analog could be synthesized where one propanoic acid chain is extended and terminated with a biotin molecule, while the other remains a free carboxylic acid for conjugation. This creates a single reagent that combines the photoreactive group, the affinity handle, and a point of attachment, streamlining the workflow for photo-affinity labeling and pull-down experiments. rsc.orgbiorxiv.org

Elucidation of Photochemical and Thermal Reactivity Mechanisms

Detailed Photochemistry of the 3H-Diazirine Ring System

The photochemistry of diazirines is initiated by irradiation with UV light, typically in the range of 350-380 nm. rsc.org This energy input promotes the molecule to an excited state, triggering the cleavage of the C-N and N=N bonds, which culminates in the release of nitrogen gas and the formation of a carbene. rsc.orgthieme-connect.com

The kinetics of diazirine photolysis have been described by several models. nih.govresearchgate.net Recent studies on alkyl diazirines reveal a two-step pathway where the diazirine (A) first isomerizes to a diazo intermediate (B), which then absorbs a second photon to form the carbene (C). nih.govspringernature.com This can be represented by the following kinetic model:

Step 1: A + hν → B (rate constant k₁)

Step 2: B + hν → C (rate constant k₂)

Direct Path (competing): A + hν → C (rate constant k₃)

Kinetic studies on similar alkyl diazirines have shown that the indirect pathway through the diazo intermediate is often dominant. nih.govresearchgate.net The rate of diazirine depletion and intermediate formation is dependent on the light intensity and the specific rate constants for each step. nih.govresearchgate.net

Table 1: Representative Photolysis Data for Diazirine Compounds Note: Data for the specific target compound is not available; this table presents data for analogous compounds to illustrate typical values.

| Compound | Wavelength (nm) | Quantum Yield (Φ) of Diazirine Disappearance | Notes |

| 3-phenyl-3-methyldiazirine | 350 | ~0.6 | Formation of diazo isomer is a competing pathway. |

| Adamantane-diazirine | 350 | Not specified | Primarily generates carbene for insertion reactions. |

| 3-(Trifluoromethyl)-3-phenyldiazirine | ~350 | Not specified | Photolysis yields ~65% carbene and ~35% diazoisomer. |

Upon photolysis, 3H-diazirine-3,3-dipropanoic acid generates two key reactive intermediates: a dicarboxypropyl-substituted carbene and the corresponding diazo isomer. springernature.comnih.gov

Diazo Intermediate : For alkyl diazirines, the formation of a linear diazo compound is a major pathway. nih.govrsc.org This intermediate is often longer-lived than the carbene and possesses its own distinct reactivity. nih.gov Studies have shown that alkyl diazo intermediates are particularly susceptible to reaction with acidic protons, such as those from carboxylic acids. researchgate.netchemrxiv.org This is a crucial aspect for this compound, as the molecule contains two carboxylic acid groups.

Carbene Intermediate : The ultimate product of the photochemical cascade is a carbene, a neutral carbon atom with two unshared valence electrons. This species is extremely reactive and will rapidly undergo insertion into nearby C-H, O-H, or N-H bonds. wikipedia.orgrsc.org The high reactivity and short lifetime ensure that labeling occurs in the immediate vicinity of the probe's location upon activation. researchgate.net

Recent research has established that for alkyl diazirines, the diazo compound is the main intermediate formed initially, which then sequentially generates the carbene upon further irradiation. researchgate.netspringernature.com

Carbenes can exist in two electronic spin states: singlet and triplet. wikipedia.org

Singlet Carbene : The two non-bonding electrons are spin-paired in the same orbital, leaving a vacant p-orbital. Singlet carbenes typically undergo concerted insertion reactions, which preserve the stereochemistry of the substrate.

Triplet Carbene : The two non-bonding electrons are unpaired in different orbitals. Triplet carbenes react in a stepwise manner, similar to diradicals, which can lead to a loss of stereochemistry. rsc.org

The substituents on the diazirine carbon atom strongly influence the spin state of the resulting carbene. Dialkyl diazirines, such as this compound, are generally expected to form ground-state singlet carbenes. rsc.orgthieme-connect.com This is due to hyperconjugative donation from the filled C-H sigma bonds of the alkyl groups into the unoccupied p-orbital of the singlet carbene, which provides stabilization. wikipedia.org While intersystem crossing to the triplet state is possible, for dialkylcarbenes, the reactions of the initially formed singlet carbene are often too fast for this to be a significant competing pathway. thieme-connect.com

The high reactivity of diazirines is fundamentally driven by the substantial ring strain inherent in the three-membered ring. rsc.org This strain, arising from bond angle compression, provides a thermodynamic driving force for the molecule to fragment upon photoexcitation, releasing the stable dinitrogen molecule and the high-energy carbene. nih.govnih.gov

Electronic effects of the substituents also play a critical role. For this compound, the two propanoic acid groups are alkyl substituents. Alkyl groups are known to stabilize the singlet state of the carbene through hyperconjugation. wikipedia.org The carboxylic acid functional groups at the end of the propyl chains are electron-withdrawing; however, their inductive effect on the carbene center is attenuated by the three-carbon alkyl chain separating them.

Characterization of Reactive Intermediates: Carbenes and Diazo Species

Influence of Molecular Architecture on Photoreactivity and Selectivity

The specific structure of this compound, with its two propanoic acid chains, imparts unique characteristics to its photochemical behavior.

The dipropanoic acid groups are predicted to have a multifaceted impact on the reactivity of the molecule:

Diazo Intermediate Reactivity : As an alkyl diazirine, the photolysis of this compound is expected to proceed significantly through the corresponding diazo intermediate. nih.govchemrxiv.org Alkyl diazo compounds are known to have a strong preference for reacting with acidic residues, particularly the carboxylic acids of aspartic and glutamic acid, in a pH-dependent manner. nih.govacs.org Given the presence of two terminal carboxylic acid groups within the same molecule, there is a high probability of an intramolecular reaction between the diazo intermediate and one of the carboxyl groups, leading to the formation of an ester-lactone type structure. This could be a significant competing pathway to the formation of the free carbene.

Carbene Reactivity : Should the carbene intermediate be formed, its reactivity will be that of a typical dialkyl carbene. It will be highly reactive and non-selective, inserting into any available X-H bonds in its immediate proximity. rsc.org The presence of the carboxylic acid groups could influence its localization in biological systems, potentially favoring interactions with positively charged or polar environments. nih.gov

Solubility and Application : The two carboxylic acid groups will significantly increase the hydrophilicity and water solubility of the molecule compared to simple dialkyldiazirines. nih.gov This property is advantageous for applications in biological systems. The structure, with two functional handles (the carboxyl groups), suggests its potential as a crosslinker or as a building block for more complex chemical probes, similar to other commercially available carboxyl-functionalized diazirines. sigmaaldrich.com

Stereochemical Aspects of Photoinduced Reactions

The photoinduced decomposition of this compound, like other diazirines, proceeds through the formation of a highly reactive carbene intermediate upon extrusion of molecular nitrogen (N₂). The stereochemical outcome of subsequent reactions of this carbene is critically dependent on its electronic spin state: a singlet or a triplet.

Upon irradiation with UV light, the diazirine is excited to a singlet state, which then loses nitrogen to form a singlet carbene. acs.org Singlet carbenes have a pair of spin-opposed electrons in a single sp² hybrid orbital and an empty p-orbital. differencebetween.combyjus.com Reactions of singlet carbenes, such as insertion into C-H bonds or addition to double bonds (cyclopropanation), are typically concerted processes. libretexts.org This concerted mechanism means that the reaction occurs in a single step, leading to the retention of stereochemistry in the substrate. For instance, the cyclopropanation of a cis-alkene by a singlet carbene yields a cis-substituted cyclopropane. libretexts.org

However, the initially formed singlet carbene can undergo intersystem crossing (ISC) to the more stable triplet state. byjus.com Triplet carbenes have two unpaired electrons with parallel spins, each occupying a different orbital, and are generally more stable and less energetic than their singlet counterparts. differencebetween.combyjus.com Due to their diradical nature, triplet carbenes react in a stepwise manner. libretexts.org This stepwise mechanism involves initial abstraction of a hydrogen atom or addition to one carbon of a double bond, followed by radical recombination. The intermediate radical species has a finite lifetime, during which bond rotation can occur, leading to a loss of the original stereochemistry. Consequently, reactions involving triplet carbenes are generally non-stereospecific or stereoselective, producing a mixture of stereoisomers. libretexts.orgstackexchange.com

For this compound, photolysis will initially generate the corresponding singlet dicarboxypropyl carbene. If this carbene reacts with a chiral substrate or forms a new stereocenter, the stereochemical integrity will be preserved if the reaction is faster than the rate of intersystem crossing to the triplet state. The presence of polar solvents can influence the lifetime and reactivity of the carbene species. differencebetween.com

Thermal Decomposition Pathways and Stability Profiling

The thermal decomposition of this compound involves the cleavage of the strained three-membered ring to release nitrogen gas. Generally, aliphatic diazirines are resistant to strong acids and bases but decompose upon heating. islandscholar.ca The decomposition can proceed through two primary competitive pathways, the prevalence of which is dictated by the substituents on the diazirine ring. acs.orgnih.gov

The first and most common pathway is the concerted extrusion of dinitrogen to yield a carbene intermediate. islandscholar.ca The second pathway involves a unimolecular isomerization to a more stable, linear diazo compound, which may then decompose further to a carbene or undergo other reactions. nih.govrsc.org For many dialkyldiazirines, the thermal decomposition yields products consistent with the formation of a carbene intermediate. However, for certain substituted diazirines, the formation of a diazo intermediate is a significant or even dominant pathway. nih.gov In some rare cases, a thermally excited diazirine can also rearrange directly to the final product without the intermediacy of a carbene. acs.orgnih.gov The stability of the potential diazo intermediate plays a crucial role; if the corresponding diazoalkane is relatively stable, this pathway becomes more favorable. islandscholar.ca

Kinetics and Thermodynamics of Thermal Nitrogen Extrusion

The thermal decomposition of diazirines is a unimolecular, first-order reaction. islandscholar.ca The kinetics of this process are governed by the activation energy (Ea) and the pre-exponential factor (A), as described by the Arrhenius equation. While specific kinetic and thermodynamic data for this compound are not available in the literature, data from analogous diazirines provide insight into the expected behavior. The activation energies for the thermal decomposition of various diazirines typically fall in a range that allows for decomposition at moderate temperatures (generally above 100°C). islandscholar.ca

The substituents on the diazirine ring have a notable effect on the decomposition kinetics. For instance, replacing alkyl groups with chloro-substituents can alter the activation energy. islandscholar.ca The pre-exponential factors (A) for many diazirine decompositions are remarkably similar, often falling within the range of 10¹³ to 10¹⁴ s⁻¹, which is consistent with a unimolecular decomposition process. acs.orgrsc.org

Below is a table summarizing kinetic data for the thermal decomposition of several representative diazirines.

| Diazirine Compound | Phase | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

|---|---|---|---|---|

| 3,3-Dimethyldiazirine | Gas | 33.1 | 1014.76 | acs.org |

| 3-Chloro-3-methyldiazirine | Gas | 31.1 | 1014.14 | rsc.org |

| 3-Chloro-3-methoxydiazirine | Gas | 24.3 | 1013.06 | rsc.org |

| Difluorodiazirine | Gas | 32.2 | 1013.1 | islandscholar.ca |

This table presents representative data for analogous compounds to illustrate the general kinetic parameters for diazirine decomposition.

Comparative Analysis of Photolytic vs. Thermolytic Reactivity

The reactivity of this compound is expected to differ significantly depending on whether the decomposition is initiated by light (photolysis) or heat (thermolysis). These differences arise from the distinct energy profiles and intermediates involved in each process.

Photolytic Decomposition: Photolysis, initiated by the absorption of UV light (typically around 350-380 nm), provides sufficient energy to directly cleave the C-N bonds, leading to the extrusion of N₂ and the formation of a carbene. nih.gov The primary reactive species generated is the singlet carbene. stackexchange.com While intersystem crossing to the triplet carbene can occur, many reactions happen from the singlet state, especially in solution. differencebetween.comlibretexts.org A key feature of photolysis is that it can be performed at low temperatures, minimizing side reactions and preserving the integrity of thermally sensitive functional groups in the substrate. Photolysis of aliphatic diazirines can also lead to isomerization to the corresponding diazo compound, which itself can be photochemically active, though often requiring different wavelengths or being less reactive. nih.govrsc.orgresearchgate.net Recent studies suggest that for alkyl diazirines, the diazo intermediate can be a major species formed upon photolysis, which then may or may not convert to the carbene. nih.gov

Thermolytic Decomposition: Thermolysis, induced by heating, follows a different energy landscape. The decomposition can proceed via two competing pathways: direct formation of the carbene or isomerization to a diazoalkane. acs.orgnih.gov The branching ratio between these two pathways is highly dependent on the substituents on the diazirine ring. nih.gov For some diazirines, the diazo compound is the major initial product. nih.gov This diazo intermediate can then decompose to a carbene or react directly with other molecules. The higher temperatures required for thermolysis can also lead to a greater variety of secondary and rearrangement products that are not observed in low-temperature photolysis. The carbene formed via thermolysis is also typically in the singlet state initially, but the higher thermal energy of the system can facilitate intersystem crossing.

Summary of Key Differences:

| Feature | Photolytic Reactivity | Thermolytic Reactivity |

| Activation | UV Light (e.g., 350-380 nm) nih.gov | Heat (typically >100°C) islandscholar.ca |

| Primary Intermediate | Singlet Carbene, Diazo Compound nih.govrsc.org | Singlet Carbene and/or Diazo Compound acs.orgnih.gov |

| Reaction Temperature | Can be performed at low temperatures | Requires elevated temperatures |

| Product Specificity | Generally higher specificity, fewer side products | Can lead to more complex product mixtures and rearrangements |

| Stereochemistry | Often stereospecific (via singlet carbene) libretexts.org | Can be less specific due to higher energy and potential for side reactions |

In essence, photolysis offers a "cleaner" and more controlled method for generating the carbene from this compound at low temperatures, while thermolysis provides an alternative route that may involve different intermediates and product distributions.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reactive Intermediates and Transformation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of the stable precursors, intermediates, and final products of the photoreaction of 3H-diazirine-3,3-dipropanoic acid.

Upon photolysis, this compound is expected to isomerize to its linear diazo isomer, 3,3'-azobis(3-carboxy-1-propene), or lose nitrogen to form a carbene intermediate. These species have distinct NMR signatures. The diazirine carbon atom in related 3,3-dialkyldiazirines typically exhibits a characteristic chemical shift in the ¹³C NMR spectrum. For instance, the diazirine carbon in various derivatives has been observed in the range of δ 27-41 ppm. rsc.org For this compound, the ¹H NMR spectrum would be expected to show signals for the two propanoic acid chains. Analogous to propionic acid, the methylene (B1212753) protons adjacent to the carboxyl group would appear around δ 2.4 ppm, while the methylene protons adjacent to the diazirine ring would be further upfield. hmdb.cachemicalbook.com

The formation of the diazo intermediate leads to significant changes in the NMR spectra. In a study of a ¹⁵N₂-labeled silyl-ether-substituted diazirine, the formation of the diazo product was confirmed by ¹⁵N NMR spectroscopy, which showed two distinct nitrogen signals at δ 447 and δ 316 with a J(NN) coupling of 11 Hz. acs.org The ¹H NMR of the resulting diazoalkane also shows characteristic shifts for the protons adjacent to the diazo group. acs.org

The carbene intermediate is highly reactive and generally not directly observable by conventional NMR. However, its formation can be inferred from the final products. For example, insertion of the carbene into the C-H bonds of a solvent like cyclohexane (B81311) would lead to new signals in the ¹H and ¹³C NMR spectra corresponding to the derivatized solvent molecule. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and its Photoreaction Products.

| Compound | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| This compound | -CH₂-COOH | ~2.4 | ~35 |

| -CH₂-C(N₂)- | ~1.9 | ~30 | |

| >C(N₂) | - | ~27-41 | |

| -COOH | ~11-12 | ~175 | |

| 3,3'-Azobis(3-carboxy-1-propene) (Diazo isomer) | =CH₂ | ~5.0-6.0 | ~120-130 |

| =CH- | ~5.5-6.5 | ~130-140 | |

| -CH₂-COOH | ~3.2 | ~38 | |

| -COOH | ~11-12 | ~175 | |

| Carbene Insertion Product (with Cyclohexane) | Cyclohexyl-CH- | ~1.0-2.0 | ~30-50 |

| -CH₂-COOH | ~2.4 | ~35 | |

| -COOH | ~11-12 | ~175 | |

| Note: Predicted values are based on data from analogous compounds and general NMR principles. rsc.orghmdb.cachemicalbook.comoregonstate.edulibretexts.org |

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) spectroscopy can provide valuable insights into the conformational flexibility of this compound and its derivatives. The rotation around the C-C single bonds of the propanoic acid chains can be studied by monitoring changes in the NMR spectra as a function of temperature. At low temperatures, distinct signals for non-equivalent protons or carbons might be observed, which coalesce into a single averaged signal at higher temperatures as the rate of conformational exchange increases. While specific DNMR studies on this compound are not available, studies on related molecules demonstrate the utility of this technique in understanding molecular dynamics that can influence photoreactivity. acs.org

Isotopic Labeling in Mechanistic Investigations

Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing unambiguous mechanistic information. libretexts.org For this compound, labeling with stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be particularly informative.

¹⁵N Labeling : Synthesizing this compound with ¹⁵N₂ allows for the direct monitoring of the diazirine and its transformation to the diazo intermediate using ¹⁵N NMR spectroscopy. acs.org This can help to quantify the efficiency of photoisomerization.

¹³C Labeling : Incorporating a ¹³C label at the diazirine carbon would allow for precise tracking of this carbon into the carbene and subsequent insertion products, confirming the carbene-mediated reaction pathway.

²H Labeling : Deuterating the propanoic acid chains can help to elucidate the mechanism of intramolecular rearrangement reactions of the carbene intermediate by tracking deuterium (B1214612) migration. Isotopic labeling experiments have been crucial in showing that the photolysis of diazirines can lead to the formation of methylene carbene, which then reacts with surrounding molecules. ambeed.com

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a key analytical technique for monitoring the photoreaction of this compound, allowing for the accurate mass determination of reactants, intermediates, and products. rsc.org This technique is sensitive enough to detect transient species and provides elemental composition data, which is crucial for identifying unknown products.

The photolysis of this compound can be monitored in real-time by coupling a photoreactor to an HRMS instrument. np-mrd.org The decrease in the signal corresponding to the parent molecule ([M+H]⁺ at m/z 187.0713) and the appearance of new signals can be tracked over time. The diazo isomer, being isomeric with the diazirine, will have the same mass, but its presence can be confirmed by subsequent fragmentation analysis. The loss of N₂ (28.0061 Da) from the parent ion or the diazo isomer is a strong indicator of carbene formation.

Table 2: Predicted HRMS Data for this compound and Key Species in its Photoreaction.

| Species | Formula | Adduct | Calculated m/z |

| This compound | C₇H₁₀N₂O₄ | [M+H]⁺ | 187.0713 |

| [M+Na]⁺ | 209.0532 | ||

| [M-H]⁻ | 185.0568 | ||

| Diazo Isomer | C₇H₁₀N₂O₄ | [M+H]⁺ | 187.0713 |

| Carbene Intermediate | C₇H₁₀O₄ | [M-N₂+H]⁺ | 159.0652 |

| Carbene Insertion Product (with Methanol) | C₈H₁₄O₅ | [M+H]⁺ | 191.0863 |

| Data for this compound is from PubChem. hmdb.ca Other values are calculated based on expected reaction pathways. |

Fragmentation patterns in tandem mass spectrometry (MS/MS) provide structural information about the ions. For the protonated this compound, characteristic losses would include H₂O, CO₂, and the propanoic acid side chains. The fragmentation of the diazo isomer and carbene-derived products will yield different patterns, allowing for their differentiation and structural elucidation. ed.ac.uknih.govlibretexts.orgresearchgate.net For example, studies on similar diazirine-containing cross-linkers have utilized various fragmentation methods like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron-transfer dissociation (ETD) to precisely identify the cross-linked products. ed.ac.uknih.gov

Time-Resolved Spectroscopy for Capturing Transient Species

Time-resolved spectroscopy techniques are essential for directly observing the fleeting intermediates involved in the photochemistry of this compound, which occur on timescales from femtoseconds to microseconds. youtube.comyoutube.comresearchgate.net

Ultrafast Spectroscopy for Observing Carbene Generation

Ultrafast transient absorption spectroscopy, with femtosecond to picosecond time resolution, is a powerful method to monitor the initial steps of the photoreaction following light absorption. nih.govnih.gov Upon excitation with a UV laser pulse, the diazirine is promoted to an excited singlet state (S₁). The decay of this excited state can be monitored by probing the sample with a broadband light pulse at various time delays.

For related diazirine compounds, transient absorption spectra have revealed the rapid formation of both the diazo isomer and the carbene intermediate. nih.gov The diazo compound typically has a strong absorption in the UV-visible region. The carbene intermediate also has a characteristic absorption spectrum. By fitting the kinetic traces at different wavelengths, the time constants for the formation and decay of these transient species can be determined. For some aryl diazirines, the formation of the carbene has been observed to occur within the time resolution of the spectrometer (a few hundred femtoseconds), indicating a very rapid process from the excited state. nih.gov The lifetime of the generated carbene is highly dependent on the solvent, being quenched much faster in polar solvents. thieme-connect.com

Spectroscopic Signatures of Excited States and Conical Intersections

The photochemical fate of this compound is determined by the potential energy surfaces of its electronic excited states. nih.gov Computational studies on simpler diazirines have shown that after excitation to the S₁ state, the molecule can evolve along different pathways. One pathway leads to the formation of the diazo isomer, while another leads to the extrusion of N₂ and the formation of the carbene. rsc.org

The transition between different electronic states often occurs at conical intersections, which are points of degeneracy between two potential energy surfaces. These conical intersections act as funnels, facilitating rapid and efficient non-radiative decay back to the ground state or to another excited state. nih.gov While direct spectroscopic observation of conical intersections is challenging, their existence can be inferred from the ultrafast dynamics observed in time-resolved experiments and supported by high-level quantum chemical calculations. The extremely short lifetimes of the excited states of many diazirines are a strong indication of the involvement of efficient decay channels like conical intersections. rsc.org

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

The purity of chemical probes is paramount to ensure the reliability and reproducibility of research findings, particularly in the sensitive field of photoaffinity labeling. For diazirine-containing compounds such as this compound, which are designed to interact with specific biological targets, even minor impurities can lead to non-specific interactions and ambiguous results. Chromatographic techniques are therefore indispensable tools in the synthesis and application workflow, serving to isolate the desired product from reaction mixtures and to accurately assess its purity.

The selection of a chromatographic method is contingent on the physicochemical properties of the diazirine compound and the scale of the purification. In many research contexts, flash chromatography is a widely employed technique for the purification of synthesized diazirine derivatives. For instance, in the synthesis of a related diazirine photoaffinity probe, purification of an acidic intermediate was achieved using flash chromatography with a solvent system of dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and acetic acid (AcOH) in a 19:1:0.2 ratio. nih.gov This method is effective for separating the target compound from unreacted starting materials and byproducts on a preparative scale.

While detailed high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods for this compound are not extensively documented in public literature, these techniques represent the gold standard for analytical purity assessment of small organic molecules. HPLC, in particular, would be a suitable method for determining the purity of this non-volatile, polar compound, likely employing reverse-phase columns with mobile phases consisting of acetonitrile (B52724) or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Beyond the purification of the probe itself, chromatographic methods are central to its application in identifying biological targets. Affinity chromatography is a powerful technique used after a photoaffinity labeling experiment. nih.gov In this approach, a diazirine probe, often functionalized with a tag like biotin (B1667282), is cross-linked to its target protein. nih.gov The entire protein mixture is then passed through a column containing an affinity matrix (e.g., streptavidin-coated beads), which specifically captures the biotin-tagged protein complex, allowing for its separation and subsequent identification, often by mass spectrometry (LC-MS/MS). nih.govsemanticscholar.org

The stability of diazirine compounds is a crucial consideration during purification. Some diazirines are known to be sensitive and may decompose upon standing or with exposure to certain conditions. orgsyn.org Therefore, purification steps are often followed by careful storage, such as dilution in a solvent like ether and refrigeration, to maintain the compound's integrity. orgsyn.org

The following table summarizes chromatographic and related separation techniques used in the context of diazirine-based research, drawing from methodologies applied to structurally similar compounds.

| Technique | Application Context | Conditions / Mobile Phase | Purpose | Reference |

| Flash Chromatography | Purification of a diazirine-containing acid intermediate | Dichloromethane/Methanol/Acetic Acid (19:1:0.2) | Post-synthesis purification | nih.gov |

| Affinity Chromatography | Isolation of a biotinylated diazirine-probe-receptor adduct | Streptavidin-coated beads | Purification of the labeled target protein | nih.gov |

| SDS-PAGE | Separation of proteins after labeling | Standard polyacrylamide gel electrophoresis | To monitor the selective labeling of target proteins | semanticscholar.org |

| LC-MS/MS | Analysis of labeled protein fragments | Not specified | Identification of the labeled protein and binding site | semanticscholar.org |

| Distillation | Purification of 3,3-pentamethylenediazirine | 33°C at 30 mm Hg | Isolation of the final product | orgsyn.org |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3H-diazirine-3,3-dipropanoic acid. These methods allow for the precise determination of its ground-state geometry, electronic structure, and the energetic landscape of its excited states, which are crucial for predicting its behavior, particularly upon photoactivation.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and ground-state properties of molecules. For this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide a detailed picture of its molecular geometry.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C3 | N1 | ~1.48 Å | |

| N1 | N2 | ~1.24 Å | ||

| C3 | C(propanoic) | ~1.52 Å | ||

| Bond Angle | N1 | C3 | N2 | ~49° |

| C(propanoic) | C3 | C(propanoic) | ~115° |

Note: These values are illustrative and based on DFT calculations of similar 3,3-disubstituted diazirine structures. The actual values for this compound may vary.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) spectrum. Key vibrational modes would include the N=N stretch of the diazirine ring, the C-N stretches, and the characteristic C=O and O-H stretches of the carboxylic acid groups.

Ab Initio Methods for Excited State Characterization

To understand the photochemical behavior of this compound, it is essential to investigate its electronic excited states. High-level ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI), are employed for this purpose. These methods provide a more accurate description of the electronic states involved in photochemical reactions than standard DFT.

Upon absorption of UV light, the diazirine molecule is promoted to an excited electronic state. Computational studies on simpler diazirines reveal that the initial excitation is typically to the S1 state, which has n→π* character. This excitation leads to a weakening of the C-N bonds in the diazirine ring, priming the molecule for subsequent reactions. The characterization of these excited states is crucial for understanding the subsequent photolysis and carbene formation.

Potential Energy Surface Mapping of Reaction Pathways

Mapping the potential energy surface (PES) allows for a detailed exploration of the reaction pathways available to this compound following photoexcitation. This includes the identification of transition states and transient intermediates that govern the photochemical outcome.

Identification of Transition States and Intermediates for Photolysis

The photolysis of diazirines is a complex process that can proceed through multiple pathways. A key reaction is the extrusion of molecular nitrogen (N₂) to form a highly reactive carbene intermediate. Computational studies have shown that upon excitation, the diazirine can isomerize to a linear diazo compound, which can then lose N₂ to form the carbene. nih.gov

Alternatively, the excited diazirine can directly dissociate to the carbene and N₂. The identification of the transition states for these processes is critical for determining the preferred reaction pathway. The relative energies of these transition states and intermediates dictate the kinetics and product distribution of the photolysis reaction. For 3,3-disubstituted diazirines, the nature of the substituents can significantly influence the energy barriers and, consequently, the reaction mechanism.

| Species | Description | Predicted Relative Energy (kcal/mol) |

| Ground State | This compound | 0 |

| Excited State | S1 Excited State | ~80-90 |

| Intermediate | Diazo Isomer | ~20-30 |

| Transition State 1 | Diazirine → Diazo Isomer | ~40-50 |

| Transition State 2 | Diazo Isomer → Carbene + N₂ | ~10-15 (from diazo) |

| Products | Carbene + N₂ | ~ -20 to -30 |

Note: These energy values are illustrative and based on computational studies of related diazirine photolysis reactions. The actual values for this compound will depend on the specific level of theory and basis set used in the calculations.

Mechanistic Probing of Carbene Insertion and Rearrangement Reactions

The carbene generated from the photolysis of this compound is a highly reactive species that can undergo a variety of subsequent reactions. The two primary pathways are intramolecular rearrangement and intermolecular insertion reactions.

The dipropanoic acid substituents offer several possibilities for intramolecular reactions, such as insertion into C-H or O-H bonds within the same molecule. Computational studies can map the potential energy surface for these rearrangement pathways, identifying the transition states and predicting the most likely products.

In the presence of other molecules, the carbene can undergo intermolecular insertion reactions. For instance, in a biological context, the carbene can insert into C-H, N-H, or O-H bonds of nearby amino acid residues, making diazirine-containing molecules useful as photoaffinity labeling agents. nih.gov Theoretical modeling of these insertion reactions helps to understand the reactivity and selectivity of the carbene.

Molecular Dynamics Simulations of Reactivity and Interactions

While quantum chemical calculations provide a static picture of the energetics and structures of the reacting species, molecular dynamics (MD) simulations offer a dynamic view of the reaction process. MD simulations can model the time evolution of the system, providing insights into the conformational changes, solvent effects, and the dynamics of bond breaking and formation during the photolysis of this compound.

To date, specific molecular dynamics simulation studies on this compound have not been reported in the literature. However, MD simulations of similar reactive intermediates, such as carbenes, in various environments (e.g., in solution or within a protein binding site) could provide valuable information. rsc.org Such simulations would be instrumental in understanding how the surrounding environment influences the fate of the carbene, whether it undergoes rearrangement, reacts with the solvent, or inserts into a target molecule. This dynamic perspective is crucial for interpreting experimental results and for the rational design of diazirine-based chemical probes.

Solvent Effects on Diazirine Photochemistry

The photochemical decomposition of diazirines is a key feature, leading to the formation of highly reactive carbenes and diazo isomers. The efficiency and pathway of this photolysis can be significantly influenced by the surrounding solvent environment. Computational studies, in conjunction with experimental data, have explored these solvent effects to better control and optimize the desired photochemical reactions.

Upon irradiation, typically with UV light around 365 nm, the diazirine ring can undergo nitrogen extrusion to form a carbene intermediate. nih.gov This carbene is highly reactive and can undergo various insertion reactions, making it useful for cross-linking applications. nih.gov However, an alternative pathway involves the formation of a more stable diazoalkane isomer. ntu.edu.sgacs.org The ratio of carbene to diazoalkane generation is a critical parameter that can be tuned by the choice of solvent. ntu.edu.sg

Research on trifluoromethyl phenyl diazirine (TPD), a related diazirine compound, has shown that the ratio of diazoalkane to carbene (DA/C) varies in different solvents. ntu.edu.sg Interestingly, these studies have indicated that there is no direct correlation between the DA/C ratio and the polarity of the solvent. ntu.edu.sg For instance, the ratio of diazoalkane to carbene generated after a 50 J dose of UVA light was found to be highest in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), followed by triacetin, propylene (B89431) carbonate, and δ-valerolactone. ntu.edu.sg

The rate of diazirine depletion is also solvent-dependent. In some solvents, such as propylene carbonate and δ-valerolactone, the diazirine can be completely depleted with a lower dose of UVA radiation compared to solvents like DMSO-d6. ntu.edu.sg Temperature has also been shown to affect the DA/C ratio, although the effects vary across different solvents. ntu.edu.sg This ability to modulate the photochemical outcome by selecting the appropriate solvent is crucial for applications such as bioadhesives, where the cross-linking density needs to be precisely controlled. ntu.edu.sg

Table 1: Solvent Effects on Diazirine Photochemistry

| Solvent | Dielectric Constant | Diazoalkane/Carbene (DA/C) Ratio | Notes |

|---|---|---|---|

| DMSO-d6 | 46.7 | Highest | Incomplete diazirine depletion after 50 J UVA dose. ntu.edu.sgnih.gov |

| Triacetin | ~7.9 | Medium | Mimics a polyester (B1180765) environment. nih.gov |

| Propylene Carbonate | 65.1 | Lower | Accelerated depletion of diazirine. ntu.edu.sgnih.gov |

This table is generated based on data from studies on trifluoromethyl phenyl diazirine and illustrates general principles that may apply to other diazirines.

Ligand-Target Docking Simulations with Diazirine Probes

The ability of diazirines to form covalent bonds upon photoactivation makes them excellent candidates for use as photoaffinity probes. nih.gov These probes can be used to identify and map the binding sites of ligands on their biological targets, such as proteins. nih.gov Computational docking simulations are often employed in conjunction with these experimental techniques to predict and rationalize the binding interactions.

In a typical workflow, a molecule of interest is functionalized with a diazirine-containing moiety to create a photoaffinity probe. This probe is then introduced to its biological target. Upon irradiation, the diazirine generates a reactive carbene that covalently cross-links the probe to the target protein in its vicinity. nih.gov The site of cross-linking can then be identified through techniques like mass spectrometry, providing information about the ligand's binding pocket.

Molecular docking simulations can be used to model the interaction between the diazirine probe and its target protein before the photoactivation step. rsc.org These simulations predict the most likely binding pose of the ligand in the protein's active site and identify the key amino acid residues involved in the interaction. rsc.org This information can be used to:

Validate experimental findings: The computationally predicted binding site can be compared with the experimentally determined cross-linking site to provide a more complete picture of the ligand-target interaction.

Guide the design of new probes: Docking simulations can help in designing more effective photoaffinity probes by optimizing the linker length and the position of the diazirine group to ensure it is positioned correctly to react with the target upon activation.

Screen for potential binding partners: Virtual screening using docking simulations can be used to identify potential protein targets for a given ligand by predicting its binding affinity to a library of protein structures.

While no specific docking studies featuring this compound have been found in the reviewed literature, the general principles of using diazirine-based probes in computational docking are well-established and highlight a key application area for this class of compounds.

Strategic Applications As a Chemical Probe and Building Block in Research

Role in Photoaffinity Labeling (PAL) Methodologies

Photoaffinity labeling (PAL) is a powerful technique used to identify and map molecular interactions in a biological context. nih.govbldpharm.com This method relies on a probe molecule that, upon activation by light, forms a highly reactive species that covalently bonds to nearby molecules. bldpharm.comnih.gov Diazirines, including derivatives of 3H-diazirine-3,3-dipropanoic acid, are among the most effective photoactivatable groups used in PAL. nih.gov They are activated by UV light at wavelengths (typically 350-370 nm) that are generally biocompatible, minimizing damage to biological targets. bldpharm.comresearchgate.netfishersci.ie

The design of PAL probes based on this compound is a strategic process aimed at creating tools for specific research applications. The core structure of the compound is trifunctional: it contains a latent reactive group (the diazirine) and two synthetic handles (the carboxylic acids). This allows for a modular approach to probe design.

The general strategy involves appending the this compound scaffold to a ligand or pharmacophore that has an affinity for a specific biological target, such as a protein. sigmaaldrich.combiocompare.com One of the propanoic acid groups can be used to link the diazirine core to the molecule of interest, while the other can be modified with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule for later detection and isolation. bldpharm.comnih.gov The minimalist nature of the diazirine group is advantageous as it is less likely to cause significant steric hindrance that could interfere with the natural interaction between the ligand and its target. researchgate.net Upon UV irradiation, the diazirine ring releases nitrogen gas to generate a highly reactive carbene intermediate. nih.govresearchgate.net This carbene can then rapidly and non-specifically insert into nearby chemical bonds, creating a covalent link between the probe and the target molecule. researchgate.netresearchgate.net

A critical aspect of interpreting PAL experiments is understanding the intrinsic reactivity and potential biases of the photo-cross-linker. Systematic studies have revealed that the labeling efficiency and preference of alkyl diazirines are not entirely random.

Research has shown that alkyl diazirines, the class to which this compound belongs, exhibit a notable preference for labeling acidic amino acid residues, such as aspartic acid and glutamic acid. nih.govnih.gov This preferential labeling is pH-dependent, with higher efficiency observed at lower pH values. nih.govnih.gov This phenomenon is attributed to the reaction mechanism, which can proceed through a transient diazo intermediate. nih.govharvard.edu This diazo species is susceptible to protonation by acidic residues, leading to more efficient labeling. In contrast, aryl-fluorodiazirines tend to react primarily through a carbene intermediate, resulting in different labeling patterns. nih.govnih.gov This understanding is crucial for accurately interpreting which parts of a protein are truly at a binding interface versus which are labeled due to chemical reactivity bias. nih.gov

| Characteristic | Finding | Primary Reactive Intermediate | Reference |

|---|---|---|---|

| Amino Acid Preference | Preferential labeling of acidic amino acids (Asp, Glu) | Diazo isomer | nih.gov, nih.gov |

| pH Dependence | Labeling efficiency increases at lower pH | Diazo isomer | nih.gov |

| Target Protein Characteristics | Preferentially enriches highly acidic proteins and membrane proteins | Diazo isomer | harvard.edu, nih.gov, nih.gov |

| Probe Charge Effect | Positively charged probes tend to yield higher labeling in cells | Not specified | harvard.edu, nih.gov |

To address the inherent labeling bias of simple alkyl diazirines, researchers have focused on developing novel scaffolds. The goal is to create photo-cross-linkers that react more uniformly with different amino acid residues, providing a more accurate map of molecular interactions. One such development is PALBOX, a novel cyclobutane (B1203170) diazirine tag. harvard.edu This scaffold was designed to minimize the pH-dependent reactivity that is characteristic of unconstrained alkyl diazo intermediates. harvard.edu By constraining the diazirine within a cyclobutane ring, the formation or reactivity of the diazo intermediate is altered, leading to reduced labeling of known off-targets associated with standard alkyl diazirines. harvard.edu Probes equipped with such improved scaffolds can more accurately map small molecule-protein binding sites. harvard.edu

Utility in Chemical Biology for Probing Molecular Interactions

The ability to initiate a covalent linkage with a nearby molecule upon light activation makes diazirine-containing compounds powerful tools in chemical biology for studying dynamic and transient molecular interactions.

A primary application of probes derived from this compound is the identification and characterization of binding sites between a small molecule (ligand) and its protein or nucleic acid target. researchgate.netnih.gov In a typical experiment, a probe is created by attaching the diazirine-containing moiety to the ligand of interest. sigmaaldrich.com This probe is then incubated with its biological target, allowing it to bind non-covalently at its specific interaction site. nih.gov

Subsequent exposure to UV light activates the diazirine, which then covalently cross-links to the amino acid or nucleotide residues in the immediate vicinity of the binding pocket. nih.gov Following cross-linking, the target biomolecule is isolated, and advanced analytical techniques, such as mass spectrometry, are used to pinpoint the exact location of the covalent modification. bldpharm.com This provides high-resolution information about the ligand's binding orientation and the specific residues that constitute the binding interface. researchmap.jp Control experiments, often using a photo-stable analogue of the probe, are essential to distinguish specific binding-dependent labeling from non-specific background interactions. nih.gov

Beyond single ligand-target interactions, diazirines are instrumental in mapping larger protein-protein interaction (PPI) networks. researchgate.net To study PPIs, bifunctional cross-linking agents can be synthesized. Using this compound as a starting material, both carboxylic acid groups can be functionalized. For instance, one acid group can be converted into an amine-reactive N-hydroxysuccinimide (NHS) ester, while the other is attached to a second reactive group or a reporter tag. fishersci.ie

These heterobifunctional cross-linkers can be used to link two or more interacting proteins. nih.gov The NHS ester end reacts with primary amines (like the side chain of lysine) on one protein. fishersci.ie After this initial conjugation, the diazirine remains dormant until activated by UV light, at which point it will covalently capture any protein that is interacting with the first protein. fishersci.ie This "two-step" process allows for controlled cross-linking within a protein complex, helping to elucidate the structure and composition of multi-protein assemblies. researchgate.netfishersci.ie

Application in "Omics" Research for Target Identification

The compound this compound is a valuable tool in the field of chemical biology, particularly in "omics" research for the identification of molecular targets. Its utility stems from its integration into photoaffinity labeling (PAL) probes. iris-biotech.de The core of this application lies in the diazirine ring, a small, highly reactive functional group that can be activated by UV light. thermofisher.comwikipedia.org Upon irradiation, the diazirine moiety releases dinitrogen gas to generate a highly reactive carbene intermediate. wikipedia.org This carbene can then form a covalent bond by inserting into nearby C-H, O-H, or N-H bonds, which are abundant in biological macromolecules like proteins. wikipedia.org

This process allows researchers to permanently link a molecule of interest (e.g., a drug candidate, metabolite, or natural product) to its biological target. acs.org The two carboxylic acid groups on this compound provide convenient handles for conjugation. These acid groups can be readily attached to a bioactive small molecule, which then "carries" the diazirine photolabel. After introducing this probe into a biological system (such as a cell lysate), UV irradiation triggers the crosslinking event, capturing the non-covalent interaction between the bioactive molecule and its protein target(s). iris-biotech.deacs.org Subsequent proteomic analysis, often involving enrichment and mass spectrometry, allows for the identification of the covalently labeled proteins, thus revealing the drug's or metabolite's targets. acs.org

The small size of the diazirine group is a significant advantage, as it minimizes steric hindrance and is less likely to interfere with the natural binding interactions being studied. iris-biotech.de Furthermore, diazirine-based probes, including those derived from this compound, can be used in metabolic labeling strategies. For instance, diazirine-containing analogs of natural metabolites like amino acids or fatty acids can be incorporated directly into proteins or other biomolecules by cellular machinery, turning the proteins themselves into photoreactive reagents for mapping interactions within a living cell. thermofisher.com

Table 1: Key Features of Diazirine Probes in "Omics" Research

| Feature | Description | Research Application | Citation |

| Photo-activation | Inert until exposed to UV light (typically 330-370 nm), allowing for precise temporal control of the crosslinking reaction. | Triggering covalent bond formation at a specific point in a biological process to capture dynamic interactions. | thermofisher.com |

| Carbene Intermediate | Forms a highly reactive carbene upon photo-activation, which can insert into a wide range of chemical bonds (C-H, N-H, O-H). | Covalent labeling of binding partners regardless of specific amino acid residues at the interaction site. | thermofisher.comwikipedia.org |

| Small Size | The diazirine group is sterically unobtrusive, minimizing perturbation of the native molecular interactions. | Studying sensitive ligand-receptor and protein-protein interactions without disrupting the binding event. | iris-biotech.de |

| Conjugation Handles | The dipropanoic acid structure provides two carboxylic acid groups for straightforward chemical attachment to bioactive molecules or surfaces. | Synthesis of custom photoaffinity probes for target deconvolution of drugs, natural products, and metabolites. | acs.org |

Integration into Advanced Materials Science Research

Functionalization of Polymer Surfaces and Coatings with Diazirines

The diazirine moiety is a powerful tool for the covalent modification of polymer surfaces and coatings, particularly those that are chemically inert. Upon activation by heat or UV light, the diazirine generates a carbene that can readily insert into the C-H, O-H, or N-H bonds that constitute the surfaces of most common polymers. uvic.caxlynxmaterials.com This allows for the formation of a robust, covalent linkage between the diazirine-containing molecule and the polymer substrate.

Molecules like this compound can be used to create primers or surface modifiers. For example, a solution containing a diazirine reagent can be applied to a polymer surface, such as polyethylene (B3416737) or polypropylene. xlynxmaterials.com After the solvent evaporates, the surface is irradiated with UV light (e.g., 365 nm). xlynxmaterials.com The resulting carbenes react with the polymer's surface C-H bonds, effectively grafting the molecule onto the substrate. xlynxmaterials.com The exposed carboxylic acid groups of the now-attached this compound fundamentally change the surface chemistry, for instance, by increasing its polarity and enabling further functionalization or improved adhesion. xlynxmaterials.com This method has been shown to dramatically increase the bond strength between low-surface-energy plastics and common adhesives. xlynxmaterials.com

This strategy is also employed to immobilize biomolecules onto polymer surfaces for biomedical applications. For instance, diazirine-based linkers can functionalize materials like polydimethylsiloxane (B3030410) (PDMS), after which proteins or other biomolecules can be covalently attached to the linker's functional groups. researchgate.net

Table 2: Diazirine-Mediated Polymer Surface Functionalization

| Polymer Substrate | Activating Stimulus | Outcome of Functionalization | Citation |

| Polyethylene (PE) | UV Light (~365 nm) or Heat | Covalent attachment of polar amine or carboxyl groups, increasing surface energy and adhesion. | xlynxmaterials.com |

| Polypropylene (PP) | UV Light (~365 nm) or Heat | Enables strong bonding with bulk adhesives where none existed previously. | xlynxmaterials.com |

| Polydimethylsiloxane (PDMS) | Heat or UV Light | Covalent immobilization of proteins for biomedical devices and microfluidics. | researchgate.netuva.nl |

| Polyethylene terephthalate (B1205515) (PET) | Heat (120 °C) | Irreversible functionalization with antimicrobial porphyrin molecules. | researchgate.net |

Development of Photo-Crosslinkable Materials for Device Fabrication

In the fabrication of advanced devices, such as organic light-emitting diodes (OLEDs) and microfluidic chips, creating stable, patterned, and multi-layered structures is essential. acs.org Diazirine-based chemistry offers a powerful method for creating photo-crosslinkable materials that address key fabrication challenges. When a polymer is blended with a molecule containing at least two diazirine groups (a bis-diazirine crosslinker), it can be transformed from a soluble material into a chemically resistant, insoluble network upon exposure to UV light. acs.orggoogle.com

This process is critical in solution-processed multi-layer devices. After a layer of the polymer/diazirine blend is deposited from a solution, it can be irradiated with UV light through a photomask. acs.org The exposed regions become cross-linked and insoluble, while the unexposed regions can be washed away with a solvent. google.com This "negative tone" photolithographic process allows for the precise patterning of the material. google.com Furthermore, the cross-linking renders the initial layer insoluble, preventing it from being dissolved or damaged when the next layer is deposited from a solvent, thus avoiding interlayer mixing and device failure. acs.org

This compound serves as an ideal precursor for synthesizing such bis-diazirine crosslinkers. By coupling two molecules of the dipropanoic acid through their carboxyl groups with a suitable diol or diamine linker, a custom crosslinker can be created. This approach has been shown to be effective for materials like polyvinylcarbazole (PVK), a hole-transporting material used in OLEDs, without altering its essential electronic properties. acs.org

Synthesis of Polymeric Architectures with Embedded Diazirine Units

Instead of being used as a small molecule additive, the diazirine functionality can be directly incorporated into the backbone or as a pendant group of a polymer. This creates macromolecules with built-in photoreactive capabilities. This compound is an excellent monomer for this purpose, as its two carboxylic acid groups allow it to be integrated into polyesters or polyamides through standard polymerization techniques.

The resulting polymer has diazirine units distributed throughout its structure. Upon activation, these embedded diazirines form carbenes, which can react with neighboring polymer chains (inter-chain) or with other parts of the same chain (intra-chain). uva.nl This leads to extensive cross-linking, transforming a thermoplastic material into a rigid, thermoset network. This approach is used to develop advanced adhesives, coatings, and isocyanate-free polyurethane systems. uva.nlacs.orggoogle.com For example, diazirine-functionalized polyurethane oligomers have been synthesized to act as crosslinkers for polyol-based coatings. uva.nlacs.org When heated, the diazirines decompose and the resulting carbenes react with the hydroxyl groups of the polyol, curing the coating and yielding excellent mechanical properties without the use of hazardous isocyanates. uva.nlacs.org

As a Versatile Synthetic Intermediate for Complex Molecular Architectures

Construction of Heterocyclic Systems

Beyond its use in crosslinking, the diazirine ring is a valuable synthetic intermediate for building more complex molecules, including various heterocyclic systems. While diazirines are known for generating carbenes, they can also undergo photochemical isomerization to form their linear diazo isomers. acs.org These diazo compounds are highly useful synthons in organic chemistry.

Specifically, a diazo compound generated from a diazirine like this compound can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with electron-deficient alkenes. For instance, the photo-generated diazo-intermediate can react with dipolarophiles such as N-phenylmaleimide to construct bicyclic pyrazoline structures. acs.org This reaction provides a pathway to novel five-membered nitrogen-containing heterocyclic rings, which are common motifs in pharmaceuticals and other functional molecules. The ability to initiate this reaction with light provides a degree of control over the formation of these complex architectures. This photochemical transformation underscores the versatility of the diazirine group, enabling its use not just as a linking agent but as an active participant in the construction of new molecular frameworks. acs.orgnih.gov

Unveiling the Potential of this compound in Advanced Molecular Architectures

The chemical compound this compound is emerging as a molecule of significant interest in chemical research, primarily owing to its unique trifunctional nature. This article explores its strategic applications as a versatile chemical probe and a sophisticated building block, with a specific focus on its potential in the construction of macrocycles and supramolecular assemblies.

The structure of this compound, featuring a photo-activatable diazirine ring flanked by two propanoic acid moieties, offers a powerful toolkit for chemists. The diazirine group can be triggered by UV light to form a highly reactive carbene intermediate, capable of forming covalent bonds with a wide range of molecules. nih.govthermofisher.com Simultaneously, the two carboxylic acid groups provide handles for conventional chemical coupling reactions, such as amide or ester bond formation. Current time information in San Diego, CA, US. This dual functionality makes it a prime candidate for creating complex and functional molecular systems.

Chemical Profile of this compound

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key chemical identifiers.

| Property | Value | Source(s) |

| IUPAC Name | 3-[3-(2-carboxyethyl)diazirin-3-yl]propanoic acid | vulcanchem.com |

| CAS Registry Number | 16297-98-6 | chemshuttle.combldpharm.comambeed.com |

| Molecular Formula | C₇H₁₀N₂O₄ | vulcanchem.combldpharm.comguidechem.com |

| Molecular Weight | 186.17 g/mol | vulcanchem.com |

The inherent reactivity and structural features of this compound have positioned it as a valuable tool in various research domains, particularly in chemical biology and materials science. Its primary application lies in its ability to act as a photo-activated crosslinking agent. nih.govthermofisher.com Upon irradiation with UV light, the diazirine ring expels nitrogen gas to generate a carbene, a highly reactive species that can insert into C-H, N-H, and O-H bonds in its vicinity. enamine.net This property is extensively used in photoaffinity labeling to identify and study biomolecular interactions. nih.govbldpharm.com

Building Blocks for Macrocycles and Supramolecular Assemblies

The bifunctional nature of this compound presents a compelling case for its use as a building block in the synthesis of macrocycles and the construction of supramolecular assemblies. The two carboxylic acid groups can be utilized in condensation reactions with diamines or diols to form long-chain polymers or to undergo intramolecular cyclization to yield macrocyclic structures.

While specific research detailing the use of this compound in the synthesis of macrocycles is not yet widely published, the fundamental principles of macrocyclization using bifunctional building blocks are well-established. epfl.ch The general strategy would involve the reaction of the dicarboxylic acid with a suitable difunctional partner to create a linear precursor, followed by a high-dilution cyclization step to favor the formation of the macrocycle.

The true novelty of employing this compound in this context lies in the latent photo-reactivity of the diazirine core. Once incorporated into a macrocycle or a supramolecular assembly, the diazirine moiety can be photo-activated to induce intramolecular or intermolecular crosslinking. This can be used to lock the conformation of a flexible macrocycle, to covalently link different components of a supramolecular assembly, or to create cross-linked polymer networks with enhanced thermal and mechanical properties. nih.govrsc.org